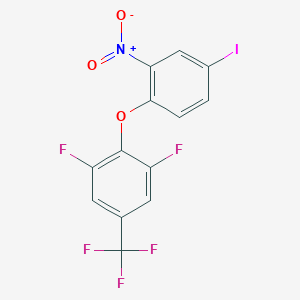
1,3-Difluoro-2-(4-iodo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Difluoro-2-(4-iodo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene is a complex organic compound that features multiple functional groups, including fluorine, iodine, nitro, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(4-iodo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. The process may start with the preparation of the phenoxy intermediate, followed by the introduction of the nitro group through nitration reactions. Subsequent steps may include halogenation to introduce iodine and fluorine atoms, and the addition of the trifluoromethyl group using reagents like trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Difluoro-2-(4-iodo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: Halogen atoms (iodine and fluorine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may involve reagents like sodium iodide or potassium fluoride under specific conditions such as elevated temperatures or the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions may result in the replacement of halogen atoms with other functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: May be explored for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals or materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3-Difluoro-2-(4-iodo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the specific biological context and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Difluoro-2-(4-iodo-2-nitro-phenoxy)benzene: Lacks the trifluoromethyl group.
1,3-Difluoro-2-(4-iodo-2-nitro-phenoxy)-5-methylbenzene: Contains a methyl group instead of a trifluoromethyl group.
1,3-Difluoro-2-(4-iodo-2-nitro-phenoxy)-5-chlorobenzene: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
1,3-Difluoro-2-(4-iodo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications where these properties are desirable.
Propriétés
Formule moléculaire |
C13H5F5INO3 |
|---|---|
Poids moléculaire |
445.08 g/mol |
Nom IUPAC |
1,3-difluoro-2-(4-iodo-2-nitrophenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5F5INO3/c14-8-3-6(13(16,17)18)4-9(15)12(8)23-11-2-1-7(19)5-10(11)20(21)22/h1-5H |
Clé InChI |
DWDHRYXLIKNCGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1I)[N+](=O)[O-])OC2=C(C=C(C=C2F)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


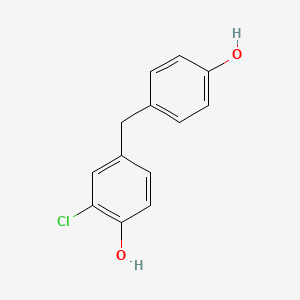
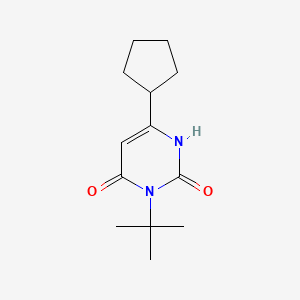
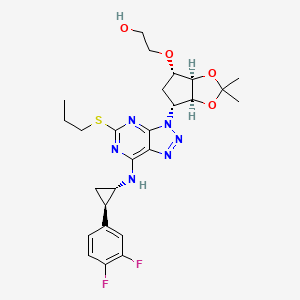
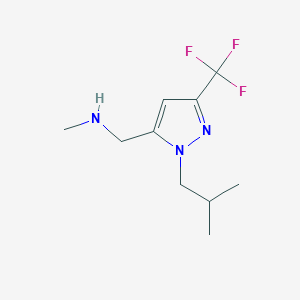
![3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B13427860.png)

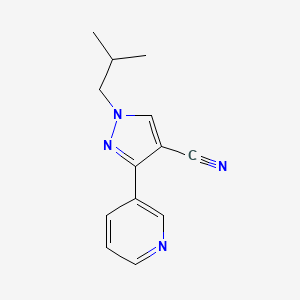
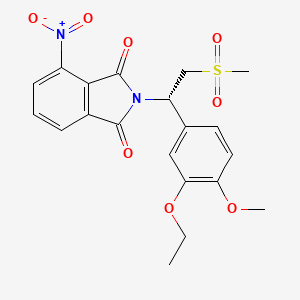

![8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13427895.png)


![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B13427919.png)
![(1S,2R)-2-[2-(4-chlorophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B13427921.png)
